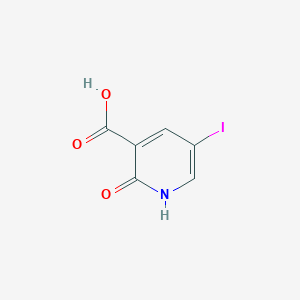
2-Hydroxy-5-iodonicotinic acid
描述
2-Hydroxy-5-iodonicotinic acid is an organic compound with the molecular formula C6H4INO3 and a molecular weight of 265.01 g/mol It is a derivative of nicotinic acid, featuring an iodine atom at the 5-position and a hydroxyl group at the 2-position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Hydroxy-5-iodonicotinic acid involves the hydrolysis of methyl 2-chloro-5-iodonicotinate. The process is as follows :
- Dissolve methyl 2-chloro-5-iodonicotinate (3.0 g, 10.7 mmol) in tetrahydrofuran (20 mL) and water (7 mL).
- Add lithium hydroxide monohydrate (1.3 g, 32.2 mmol) to the solution.
- Stir the mixture at 50°C for 16 hours.
- Concentrate the mixture under reduced pressure to remove tetrahydrofuran.
- Adjust the pH of the mixture to 6 using aqueous 1 M hydrochloric acid.
- Collect the precipitated white solid by filtration and wash with water (10 mL).
- Concentrate the solid in a vacuum to obtain this compound (2.5 g, 91% yield).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment.
化学反应分析
Types of Reactions
2-Hydroxy-5-iodonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group at the 2-position can be oxidized to form a carbonyl group.
Reduction Reactions: The carboxylic acid group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the carboxylic acid group.
Major Products Formed
Substitution Reactions: Products include 2-Hydroxy-5-azidonicotinic acid or 2-Hydroxy-5-cyanonicotinic acid.
Oxidation Reactions: Products include 2-Oxo-5-iodonicotinic acid.
Reduction Reactions: Products include 2-Hydroxy-5-iodonicotinic alcohol.
科学研究应用
2-Hydroxy-5-iodonicotinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Hydroxy-5-iodonicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Protein-Ligand Interactions: It may form complexes with proteins, altering their structure and function.
相似化合物的比较
Similar Compounds
- 2-Hydroxy-5-bromonicotinic acid
- 2-Hydroxy-5-chloronicotinic acid
- 2-Hydroxy-5-fluoronicotinic acid
Uniqueness
2-Hydroxy-5-iodonicotinic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and influences its reactivity, making it a valuable intermediate in organic synthesis and biochemical research.
属性
IUPAC Name |
5-iodo-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUHBFOGCTVLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445813 | |
| Record name | 2-Hydroxy-5-iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390360-97-1 | |
| Record name | 2-Hydroxy-5-iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


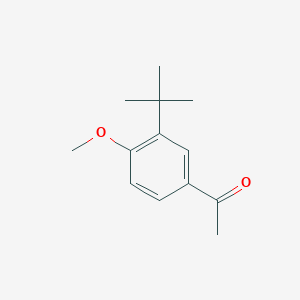
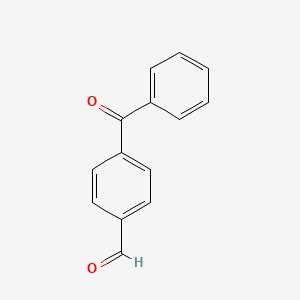


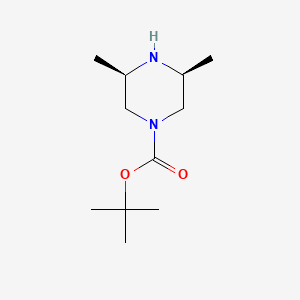
![3-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B1278538.png)
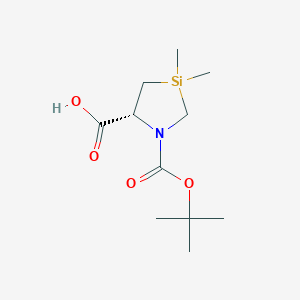
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide](/img/structure/B1278543.png)
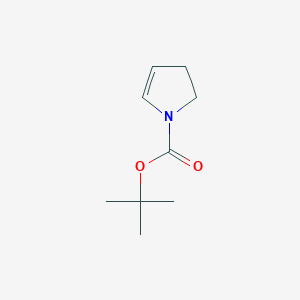
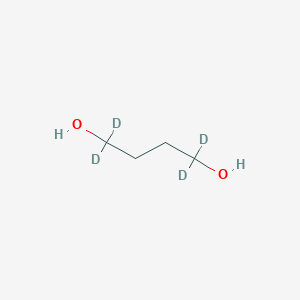
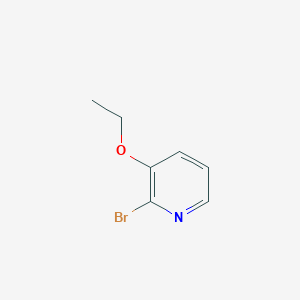
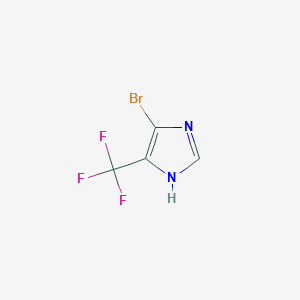

![5-Bromobenzo[D]oxazole-2-thiol](/img/structure/B1278564.png)
